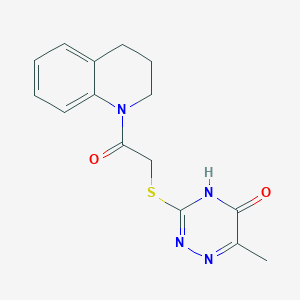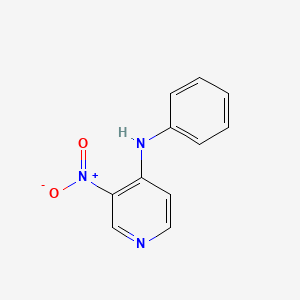
3-nitro-N-phenylpyridin-4-amine
概要
説明
3-nitro-N-phenylpyridin-4-amine (NPPA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. NPPA is a pyridine derivative that has a nitro group and a phenyl group attached to it. The compound has been studied extensively for its therapeutic properties and its mechanism of action.
作用機序
The mechanism of action of 3-nitro-N-phenylpyridin-4-amine involves the inhibition of various enzymes and proteins in the body. The compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the growth and proliferation of cancer cells. 3-nitro-N-phenylpyridin-4-amine also inhibits the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
3-nitro-N-phenylpyridin-4-amine has been shown to have various biochemical and physiological effects on the body. The compound has been found to reduce oxidative stress and inflammation, which are associated with many diseases. 3-nitro-N-phenylpyridin-4-amine also regulates the levels of various neurotransmitters in the brain, which are important for mood and behavior.
実験室実験の利点と制限
The advantages of using 3-nitro-N-phenylpyridin-4-amine in lab experiments include its high purity, stability, and reproducibility. The compound can be synthesized in large quantities, making it suitable for large-scale experiments. However, the limitations of using 3-nitro-N-phenylpyridin-4-amine include its toxicity and potential side effects. Careful handling and safety precautions are required when working with the compound.
将来の方向性
There are several future directions for research on 3-nitro-N-phenylpyridin-4-amine. One area of interest is the development of new derivatives of the compound with improved therapeutic properties. Another area of research is the investigation of the compound's potential applications in the treatment of other diseases such as diabetes and cardiovascular disease. Further studies are also needed to understand the long-term effects of 3-nitro-N-phenylpyridin-4-amine on the body and its potential side effects.
Conclusion:
In conclusion, 3-nitro-N-phenylpyridin-4-amine is a chemical compound that has shown promising therapeutic properties in scientific research. The compound has been studied extensively for its mechanism of action and its potential applications in the treatment of various diseases. Further research is needed to fully understand the compound's effects on the body and its potential for use in medicine.
科学的研究の応用
3-nitro-N-phenylpyridin-4-amine has been studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. 3-nitro-N-phenylpyridin-4-amine has also been shown to have neuroprotective effects by preventing the formation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease.
特性
IUPAC Name |
3-nitro-N-phenylpyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-14(16)11-8-12-7-6-10(11)13-9-4-2-1-3-5-9/h1-8H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYTVCBMTYEETA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-phenylpyridin-4-amine | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


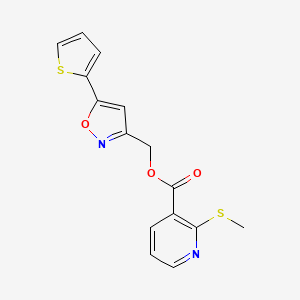

![5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2856259.png)
![5-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2856262.png)
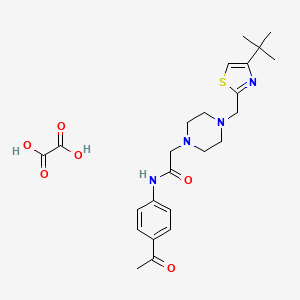
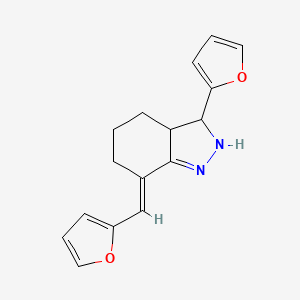

![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2856269.png)
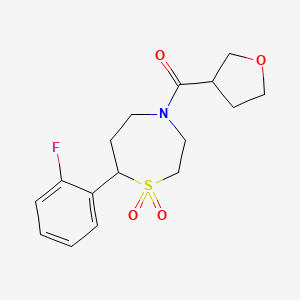

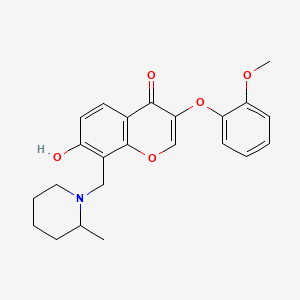
![N-benzyl-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2856275.png)
